

CAS number and molecular structure of 3-phenylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Phenylcyclobutanecarboxylic acid

Cat. No.: B3419924

[Get Quote](#)

An In-depth Technical Guide to **3-Phenylcyclobutanecarboxylic Acid**: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **3-phenylcyclobutanecarboxylic acid**, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its fundamental chemical identity, including its CAS number and molecular structure, and present a detailed, field-proven synthetic protocol. Furthermore, this guide will cover the analytical characterization of the molecule, predicting its spectroscopic signatures based on established principles. Finally, we will explore the potential applications of **3-phenylcyclobutanecarboxylic acid** and related scaffolds in the landscape of modern drug development, grounding the discussion in the critical role of carboxylic acids in pharmacophores. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this specific chemical entity.

Core Identification and Molecular Structure

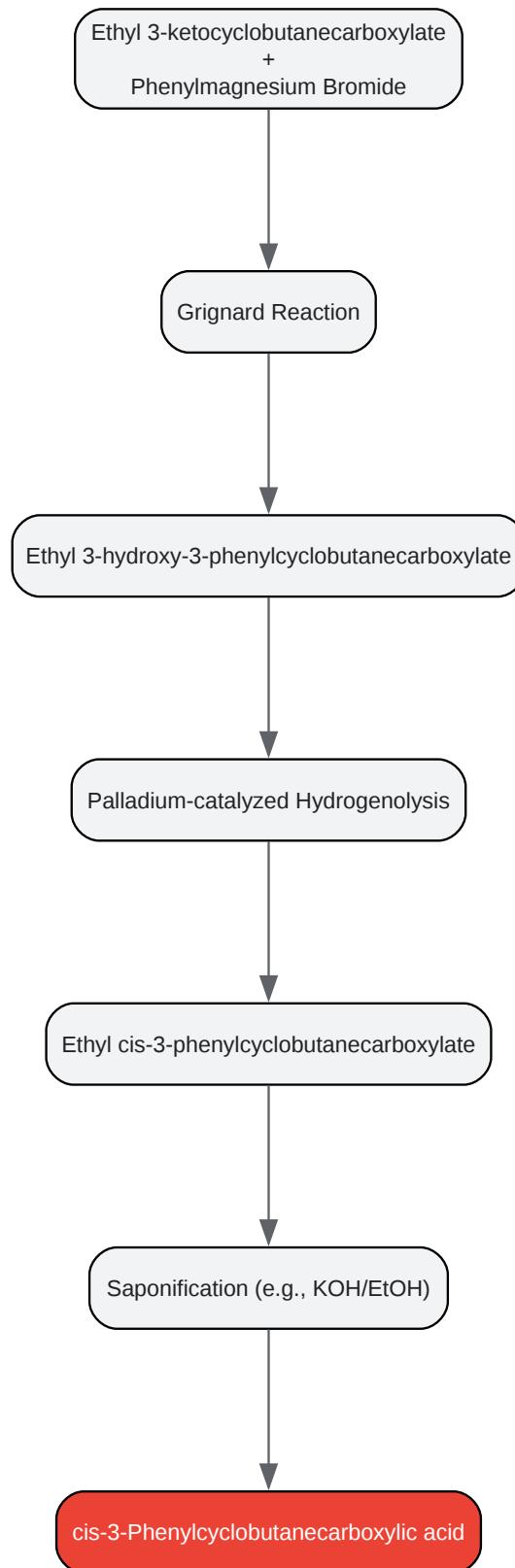
3-Phenylcyclobutanecarboxylic acid is a carboxylic acid featuring a cyclobutane ring substituted with a phenyl group at the 3-position relative to the carboxyl group. This structure

presents opportunities for stereoisomerism (cis/trans), which can significantly impact its biological activity and physicochemical properties.

Identifier	Value	Source
Chemical Name	3-Phenylcyclobutanecarboxylic acid	Aribo Biotechnology
CAS Number	66016-28-2	Aribo Biotechnology
Molecular Formula	C ₁₁ H ₁₂ O ₂	Aribo Biotechnology
Molecular Weight	176.21 g/mol	Aribo Biotechnology
SMILES	OC(=O)C1CC(C1)c1ccccc1	Aribo Biotechnology

The presence of two substituents on the cyclobutane ring gives rise to cis and trans isomers. The relative orientation of the phenyl and carboxyl groups is crucial and is often determined or controlled during synthesis.

[Click to download full resolution via product page](#)


Caption: Molecular structures of cis and trans isomers of **3-phenylcyclobutanecarboxylic acid**.

Synthesis and Purification

The synthesis of substituted cyclobutanes can be challenging due to ring strain. However, established methodologies allow for the efficient construction of the 3-phenylcyclobutane scaffold. A common and effective approach involves the reaction of an organometallic reagent with a cyclobutanone derivative, followed by reduction and functional group manipulation.

Synthetic Pathway: Grignard Reaction and Hydrogenolysis

A reliable method for the synthesis of **cis-3-phenylcyclobutanecarboxylic acids** involves a three-step process starting from ethyl 3-ketocyclobutanecarboxylate.^[1] This approach offers good control over the *cis* stereochemistry.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **cis-3-phenylcyclobutanecarboxylic acid**.

Detailed Experimental Protocol

Step 1: Grignard Reaction

- To a solution of phenylmagnesium bromide in diethyl ether, add a solution of ethyl 3-ketocyclobutanecarboxylate dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate.

Causality: The Grignard reagent (phenylmagnesium bromide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclobutanone. This forms a tertiary alcohol. The use of low temperature helps to control the exothermicity of the reaction.

Step 2: Palladium-Catalyzed Hydrogenolysis

- Dissolve the crude product from Step 1 in ethanol in a hydrogenation vessel.
- Add a catalytic amount of palladium on activated charcoal (10% w/w).
- Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure to obtain ethyl cis-3-phenylcyclobutanecarboxylate.

Causality: The palladium catalyst facilitates the hydrogenolysis of the benzylic hydroxyl group. The hydrogen is delivered to the less sterically hindered face of the molecule, leading predominantly to the cis isomer.

Step 3: Saponification

- Dissolve the ester from Step 2 in a mixture of ethanol and water.
- Add an excess of potassium hydroxide and heat the mixture to reflux for 4 hours.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
- Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the cleavage of the ester bond, forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Analytical Characterization and Spectroscopic Data

The structural elucidation of **3-phenylcyclobutanecarboxylic acid** relies on standard spectroscopic techniques. While a dedicated public spectrum for this specific compound is not readily available, its expected spectroscopic features can be accurately predicted based on the known behavior of its constituent functional groups.[\[2\]](#)[\[3\]](#)

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons: Multiplet in the range of 7.2-7.4 ppm.- Cyclobutane protons: Complex multiplets between 2.0-3.5 ppm. The stereochemistry (cis vs. trans) will influence the coupling constants and chemical shifts of these protons.- Carboxylic acid proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- Carboxyl carbon: Signal in the range of 175-185 ppm.[2]- Aromatic carbons: Signals between 125-145 ppm.- Cyclobutane carbons: Signals in the aliphatic region, typically between 20-50 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- O-H stretch (carboxylic acid): A very broad band from approximately 3500 to 2500 cm⁻¹, characteristic of the hydrogen-bonded dimer.[3]- C-H stretch (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹.- C=O stretch (carbonyl): A strong, sharp absorption in the range of 1700-1730 cm⁻¹.- C-O stretch: A medium intensity band between 1210-1320 cm⁻¹.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 176.21).- Fragmentation: Common fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the cyclobutane ring.

Applications in Research and Drug Development

The carboxylic acid functional group is a cornerstone in medicinal chemistry, present in approximately 25% of all commercialized pharmaceuticals.[4] It often serves as a key binding

motif to biological targets through hydrogen bonding and ionic interactions. However, the inherent acidity and polarity of the carboxyl group can sometimes lead to poor metabolic stability and limited membrane permeability.^[5]

Role as a Pharmacophore

3-Phenylcyclobutanecarboxylic acid can be considered a rigid scaffold that positions a phenyl group and a carboxylic acid in a defined spatial arrangement. This makes it an attractive building block for designing molecules that target specific protein binding pockets. The cyclobutane ring introduces a degree of conformational constraint compared to more flexible aliphatic chains, which can be advantageous for binding affinity and selectivity.

Bioisosteric Replacement and Analogue Development

In drug design, the carboxylic acid group of a lead compound is often replaced with bioisosteres to fine-tune its properties.^[6] Understanding the structure-activity relationship of a molecule like **3-phenylcyclobutanecarboxylic acid** can inform the design of such bioisosteres, which might include tetrazoles, hydroxamic acids, or other acidic heterocycles.^[4]

Potential Therapeutic Areas

While specific applications of **3-phenylcyclobutanecarboxylic acid** are not extensively documented in publicly available literature, scaffolds containing both aromatic and carboxylic acid moieties are prevalent in various therapeutic areas. For instance, pyridine carboxylic acid isomers have been foundational in developing drugs for tuberculosis, cancer, and diabetes.^[7] Similarly, para-aminobenzoic acid (PABA) derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.^[8] By extension, **3-phenylcyclobutanecarboxylic acid** serves as a valuable starting point for the synthesis of novel compounds with potential therapeutic applications.

[Click to download full resolution via product page](#)

Caption: Role of the **3-phenylcyclobutanecarboxylic acid** scaffold in a drug discovery pipeline.

Conclusion

3-Phenylcyclobutanecarboxylic acid represents a structurally interesting and synthetically accessible molecule. Its rigid framework and key functional groups make it a valuable building block for medicinal chemistry research. This guide has provided a comprehensive overview of its identification, a detailed and reasoned synthetic protocol, and an informed prediction of its analytical characteristics. As the demand for novel chemical entities in drug discovery continues to grow, a thorough understanding of such fundamental scaffolds is paramount for the rational design of the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [CAS number and molecular structure of 3-phenylcyclobutanecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3419924#cas-number-and-molecular-structure-of-3-phenylcyclobutanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com